
2,6-Bis(2-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Another method involves the use of a one-pot Willgerodt-Kindler reaction, which is potentially applicable to various dithiazolopyridines. This reaction involves the synthesis of the compound using specific reagents and conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
2,6-Bis(2-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyridine compounds.
科学的研究の応用
2,6-Bis(2-methoxyphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Bis(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound exhibits a ‘turn-off’ response toward certain metal ions, such as copper and iron, and a new emission wavelength-ratiometric response to protons . These interactions are based on the compound’s ability to bind to these ions and undergo changes in its photophysical properties.
類似化合物との比較
2,6-Bis(2-methoxyphenyl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(2-benzimidazolyl)pyridine: This compound is used as a potent and specific SK channel blocker in vitro.
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: This compound has been studied for its luminescent properties and electrochemical behavior.
特性
CAS番号 |
195813-55-9 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2,6-bis(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-5-3-8-14(18)16-10-7-11-17(20-16)15-9-4-6-13-19(15)22-2/h3-13H,1-2H3 |
InChIキー |
IHWOAMLSTZVYIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


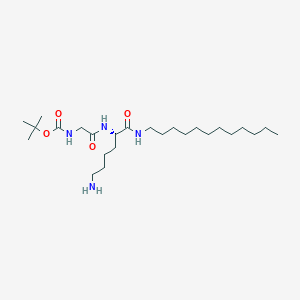

![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
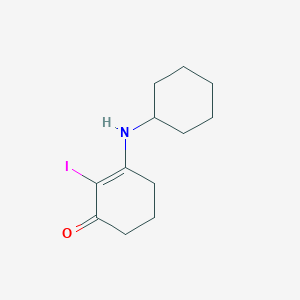
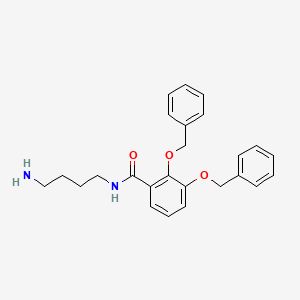
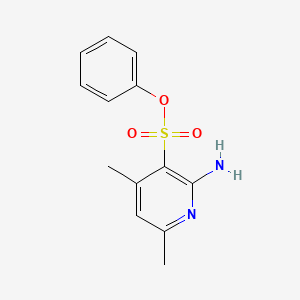

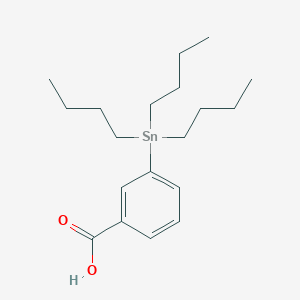
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
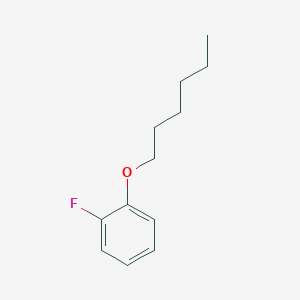
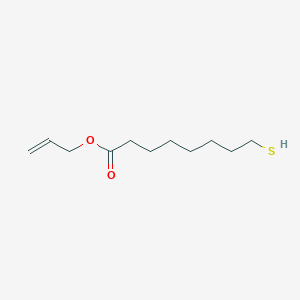
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

